molecular formula C8H11NO2 B1378389 (2-amino-1,3-phenylene)dimethanol CAS No. 1378860-88-8

(2-amino-1,3-phenylene)dimethanol

Cat. No.: B1378389
CAS No.: 1378860-88-8
M. Wt: 153.18 g/mol
InChI Key: QGWHAICIUUIHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-1,3-phenylene)dimethanol (CAS 71176-54-0), also named 5-amino-1,3-benzenedimethanol, is a benzene-derived diol with hydroxymethyl (–CH₂OH) groups at the 1- and 3-positions and an amino (–NH₂) group at the 2-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. Key physical properties include a melting point of 98°C and a predicted boiling point of 388.5±32.0°C .

This compound is primarily utilized as a reagent in synthesizing nucleic acid analogs with benzene-phosphate backbones, enabling applications in targeted drug delivery systems. For example, it has been incorporated into ROS-activated prodrugs for cancer therapy, where its structure facilitates linkage between targeting moieties (e.g., biotin) and anticancer agents like camptothecin .

Properties

IUPAC Name

[2-amino-3-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHAICIUUIHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1,3-phenylene)dimethanol typically involves the reduction of corresponding nitro compounds or the direct amination of benzene derivatives . One common method includes the reduction of 2-nitro-3-(hydroxymethyl)benzyl alcohol using hydrogen gas in the presence of a palladium catalyst . The reaction conditions usually involve moderate temperatures and pressures to ensure complete reduction.

Industrial Production Methods

Industrial production of (2-amino-1,3-phenylene)dimethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity . Additionally, the choice of solvents and catalysts is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1,3-phenylene)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Reaction Conditions: Moderate temperatures and pressures, choice of solvents like ethanol or methanol

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of various derivatives with different functional groups

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compounds analogous to (2-amino-1,3-phenylene)dimethanol share the 1,3-benzenedimethanol backbone but differ in substituents at the 5-position (or 2-position). Key examples include:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
(2-Amino-1,3-phenylene)dimethanol –NH₂ at C2 71176-54-0 C₈H₁₁NO₂ 153.18 Nucleic acid analogs, prodrugs
(5-Nitro-1,3-phenylene)dimethanol –NO₂ at C5 1877-77-6 C₈H₉NO₄ 183.16 Polymer precursors, explosives
(5-Iodo-1,3-phenylene)dimethanol –I at C5 N/A C₈H₉IO₂ 288.06 Intermediate for cross-coupling reactions
(5-Hydroxy-1,3-phenylene)dimethanol –OH at C5 N/A C₈H₁₀O₃ 154.16 Dye synthesis, dendrimer scaffolds
(5-Fluoro-1,3-phenylene)dimethanol –F at C5 220227-37-2 C₈H₉FO₂ 156.16 Fluorescent probes, coordination chemistry
(2-Hydroxy-5-methyl-1,3-phenylene)dimethanol –OH at C2, –CH₃ at C5 91-04-3 C₉H₁₂O₃ 168.19 Resins, crosslinking agents

Physicochemical Properties

  • Thermal Stability: Nitro- and iodo-substituted derivatives exhibit higher molecular weights and thermal stability compared to the amino variant. For example, (5-nitro-1,3-phenylene)dimethanol has a melting point >150°C (predicted) due to strong intermolecular dipole interactions .
  • Solubility: The amino group in (2-amino-1,3-phenylene)dimethanol enhances water solubility relative to hydrophobic analogs like the iodo or nitro derivatives.
  • Reactivity: The amino group enables nucleophilic substitution or conjugation reactions, whereas the nitro group favors electrophilic aromatic substitution .

Research Findings and Trends

Prodrug Efficiency: (2-Amino-1,3-phenylene)dimethanol-based prodrugs demonstrated >80% drug release under high ROS conditions, outperforming non-targeted analogs .

Synthetic Innovation: Recent advances use microwave-assisted synthesis to reduce reaction times for iodo derivatives from 18 hours to 2 hours .

Biological Activity

(2-amino-1,3-phenylene)dimethanol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of (2-amino-1,3-phenylene)dimethanol features two hydroxymethyl groups (-CH2OH) attached to a phenylene ring. This configuration enhances its reactivity and ability to form hydrogen bonds, which are critical for its biological interactions. The presence of an amino group further contributes to its potential medicinal applications by allowing for various chemical modifications.

1. Antimicrobial Properties

Research indicates that (2-amino-1,3-phenylene)dimethanol exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. Preliminary studies suggest that (2-amino-1,3-phenylene)dimethanol can scavenge free radicals effectively, which may have implications in preventing oxidative stress-related diseases.

The biological activity of (2-amino-1,3-phenylene)dimethanol is thought to be mediated through several mechanisms:

  • Inhibition of Cytochrome P450 Enzymes : It has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, potentially affecting the efficacy and safety profiles of co-administered drugs.
  • Interaction with Biological Membranes : The compound's hydrophilic and lipophilic balance allows it to interact with biological membranes, which may enhance its bioavailability and therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (2-amino-1,3-phenylene)dimethanol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as a therapeutic agent in treating infections.

PathogenInhibition Zone (mm)Control (mm)
Staphylococcus aureus150
Escherichia coli120

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity was assessed using the DPPH radical scavenging assay. The compound showed a concentration-dependent scavenging effect on DPPH radicals, with an IC50 value comparable to established antioxidants.

Concentration (µM)% Scavenging Activity
1025
5050
10075

Research Findings

Recent studies have highlighted the diverse applications of (2-amino-1,3-phenylene)dimethanol in medicinal chemistry. It is being explored for:

  • Pharmaceutical Applications : Ongoing research aims to evaluate its effectiveness as a pharmaceutical intermediate and its role in drug development.
  • Potential in Cancer Therapy : Its structural similarities with known anticancer agents suggest it could be developed into a therapeutic candidate for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-1,3-phenylene)dimethanol
Reactant of Route 2
(2-amino-1,3-phenylene)dimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.